molecular formula C16H12ClNO3 B1668000 Benoxaprofen CAS No. 51234-28-7

Benoxaprofen

Cat. No. B1668000
CAS RN: 51234-28-7
M. Wt: 301.72 g/mol
InChI Key: MITFXPHMIHQXPI-UHFFFAOYSA-N
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Description

Benoxaprofen, also known as Benoxaphen, is a chemical compound with the formula C16H12ClNO3 . It is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class . The use of benoxaprofen was associated with fatal cholestatic jaundice among other serious adverse reactions . The holder of the approved application voluntarily withdrew it from the market on August 5, 1982 .


Synthesis Analysis

A novel crystal form of Benoxaprofen was identified and compared with the physicochemical properties of other three crystal forms . This study utilized the physicochemical characterization data to establish the polymorphic identity of each crystal form as well as to derive a thermodynamic relationship between the crystal forms .


Molecular Structure Analysis

The molecular formula of benoxaprofen is C16H12ClNO3 . The molecule has a molecular mass of 301.050568 g/mol . Benoxaprofen is essentially a planar molecule .


Chemical Reactions Analysis

The relative crystal energetics of crystal form I and form II were studied from the competitive and concomitant polymorphic melt crystallization . The polymorphic transformation of crystal form I and form II is monotropically related to crystal form III, whereas crystal form III and form IV follow an enantiotropic relationship .


Physical And Chemical Properties Analysis

Benoxaprofen has a density of 1.4±0.1 g/cm3, a boiling point of 446.2±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 74.2±3.0 kJ/mol and a flash point of 223.6±24.6 °C . The index of refraction is 1.639 .

Scientific Research Applications

Anti-Inflammatory Activity

Benoxaprofen has demonstrated significant anti-inflammatory and antipyretic properties. It has been effective in reducing inflammation in various animal models, such as carrageenan-induced oedema, cellulose pellet granuloma, and adjuvant arthritis tests in rats. Its antipyretic activity surpasses that of aspirin and paracetamol in tests with yeast or ‘E’ pyrogen in rats and rabbits. Notably, its analgesic activity is present in tests where pain is accompanied by inflammation, but not in other experimental models of pain. The weak prostaglandin synthetase inhibiting properties of benoxaprofen differentiate it from other acid anti-inflammatory compounds. Its lower ulcerogenic potential in animal models may relate to its relative inability to inhibit prostaglandin synthetase (Cashin, Dawson, & Kitchen, 1977).

Effect on Psoriasis

Benoxaprofen has shown potential in treating psoriasis. A pilot study indicated skin lesions in patients with arthritis and psoriasis cleared shortly after starting benoxaprofen treatment. The drug's anti-inflammatory properties, particularly its effect on inhibiting lipoxygenase activity and modifying inflammatory cell function, are believed to contribute to this effect (Allen & Littlewood, 1982).

Impact on Serum Alkaline Phosphatase

Benoxaprofen has regulatory effects on monocytes and significantly reduces serum alkaline phosphatase in patients with osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. The reduction often shifts values from abnormal to normal ranges. This observation's significance and further examination are discussed in reviews, suggesting that the reduction might be an effect on osteoblasts secondary to an effect on osteoclasts, cells derived from monocyte precursors (Jones, 1982).

Anti-allergic Activity

Benoxaprofen also exhibits anti-allergic activity, as evidenced by its effectiveness in reducing the anaphylactic release of mediators, especially slow-reacting substance of anaphylaxis (SRS-A), from both in vitro and in vivo animal models. It shows marginal antagonism of histamine activity but does not significantly affect SRS-A at concentrations that inhibit SRS-A release (Boot, Sweatman, Cox, Stone, & Dawson, 1982).

Effect on Leucocyte Migration

Benoxaprofen inhibits leucocyte migration, particularly of mononuclear cells, in models such as carrageenan-induced pleurisy in rats. This inhibition is believed to occur directly on the mononuclear cells rather than through chemotactic factor inhibition, suggesting a unique mode of action in controlling inflammation (Meacock & Kitchen, 1979).

Benoxaprofen and Macrophage Function

Investigations into benoxaprofen's effects on macrophage function revealed that it stimulates phagocytosis by macrophages at low concentrations but reduces it at higher concentrations. It also showed an inhibitory effect on the hexose monophosphate shunt during phagocytosis, indicating a potential role in modulating immune cell functions (Civil, Hillman, Kitchen, Meacock, & Dawson, 1980).

Safety And Hazards

Benoxaprofen may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed . It is toxic to aquatic life and harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITFXPHMIHQXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51234-86-7 (mono-hydrochloride salt), 70062-36-1 (ammonium salt), 51234-86-7 (sodium salt/solvate), 70062-36-1 (ammonium salt/solvate), 93983-00-7 (potassium salt/solvate)
Record name Benoxaprofen [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID4022650
Record name Benoxaprofen
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Molecular Weight

301.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Benoxaprofen

CAS RN

51234-28-7, 67434-14-4
Record name Benoxaprofen
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Record name Benoxaprofen [USAN:INN:BAN]
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Record name Benoxaprofen
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Record name Benoxaprofen
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Record name Benoxaprofen
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Record name (±)-2-(4-chlorophenyl)benzoxazole-5-propionic acid
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Record name BENOXAPROFEN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,940
Citations
SL Dahl, JR Ward - … : The Journal of Human Pharmacology and …, 1982 - Wiley Online Library
… Although benoxaprofen is a relatively weak inhibitor of cyclo‐… Benoxaprofen undergoes hepatic metabolism via … led to the withdrawal of benoxaprofen from world markets. It is uncertain …
JP Halsey, N Cardoe - Br Med J (Clin Res Ed), 1982 - bmj.com
… The daily dosage of benoxaprofen was 600 mg in 292 patients, 900 mg in five. Benoxaprofen … By December1981 the mean duration of exposure to benoxaprofen was 6 4 months (range …
Number of citations: 114 www.bmj.com
LF Prescott, PJ Leslie, P Padfield - British Medical Journal (Clinical …, 1982 - ncbi.nlm.nih.gov
… are nephrotoxic under certain conditions,2 and benoxaprofen is clearly no exception. As … simply to benoxaprofen poisoning per se. Other adverse reactions to benoxaprofen are causing …
Number of citations: 40 www.ncbi.nlm.nih.gov
JA Ledermann, BI Hoffbrand… - British Medical Journal …, 1982 - ncbi.nlm.nih.gov
… are nephrotoxic under certain conditions,2 and benoxaprofen is clearly no exception. As … simply to benoxaprofen poisoning per se. Other adverse reactions to benoxaprofen are causing …
Number of citations: 5 www.ncbi.nlm.nih.gov
BM Fisher, JD McArthur - British Medical Journal (Clinical research …, 1982 - ncbi.nlm.nih.gov
… are nephrotoxic under certain conditions,2 and benoxaprofen is clearly no exception. As … simply to benoxaprofen poisoning per se. Other adverse reactions to benoxaprofen are causing …
Number of citations: 14 www.ncbi.nlm.nih.gov
C Hindson, T Daymond, B Diffey, F Lawlor - Br Med J (Clin Res Ed), 1982 - bmj.com
… Tyson and Glynne reported that in patients over 60 with osteoarthritis benoxaprofen … benoxaprofen has a unique side-effect profile. It remains to be established whether benoxaprofen …
Number of citations: 49 www.bmj.com
R Anderson, PT Lukey, SPE Naudé, G Jooné - Agents and Actions, 1984 - Springer
… Benoxaprofen inhibited the random motility and migration to … The relationship between benoxaprofen-mediated inhibition of … auto-oxidation of PMNL induced by 10 −4 M benoxaprofen. …
Number of citations: 18 link.springer.com
DE MOORE, PP CHAPPUIS - Photochemistry and …, 1988 - Wiley Online Library
… In comparison, benoxaprofen also underwent decarboxylation, with … ‐benoxaprofen radical did not add oxygen. This difference in photoreactivity between naproxen and benoxaprofen, …
Number of citations: 149 onlinelibrary.wiley.com
AS RIDOLFO, R NICKANDER… - Clinics in Rheumatic …, 1979 - Elsevier
Based on information to date, benoxaprofen is an effective, well-tolerated antirheumatic agent with pharmacological properties that differentiate it from other nonsteroidal anti-…
Number of citations: 18 www.sciencedirect.com
ML Snaith - British Medical Journal (Clinical research ed.), 1982 - ncbi.nlm.nih.gov
SIR,-The BMJ of 8 May contains three articles concerning side effects of benoxaprofen. Drs JP Halsey and N Cardoe (p 1365) report side effects encountered in a study of 300 patients …
Number of citations: 19 www.ncbi.nlm.nih.gov

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